molecular formula C10H16N4O2 B11778828 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B11778828
M. Wt: 224.26 g/mol
InChI Key: WNLOESNBRYERGA-UHFFFAOYSA-N
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Description

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under specific conditions. The reaction may require the use of solvents like acetone and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted triazole derivatives .

Scientific Research Applications

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of a triazole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-13-7-11-12-9(13)6-14-4-2-8(3-5-14)10(15)16/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

WNLOESNBRYERGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN2CCC(CC2)C(=O)O

Origin of Product

United States

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